molecular formula C23H14F3NO2 B2613935 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-22-6

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2613935
CAS No.: 902507-22-6
M. Wt: 393.365
InChI Key: SMYCYSYYZPFNCI-UHFFFAOYSA-N
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Description

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic dihydroquinolin-4-one derivative of high interest in medicinal chemistry and drug discovery research. Compounds within this structural class are recognized for their versatile biological activities and synthetic applicability, often serving as promising scaffolds for developing new therapeutic agents (PMC). The specific substitution pattern on this compound, including the benzoyl group and strategically placed fluorine atoms, is designed to enhance its potential bioactivity and optimize physicochemical properties such as metabolic stability and membrane permeability (PMC). Fluorine substitutions are a common strategy in drug research to improve a molecule's binding affinity to biological targets and its overall pharmacokinetic profile (PMC). As a result, this reagent is a valuable chemical tool for researchers investigating new agents in areas such as oncology, infectious diseases, and inflammation. It is particularly useful for conducting structure-activity relationship (SAR) studies, screening for novel inhibitors, and exploring new chemical spaces in biological systems. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO2/c24-16-8-4-5-14(9-16)12-27-13-19(22(28)15-6-2-1-3-7-15)23(29)18-10-17(25)11-20(26)21(18)27/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYCYSYYZPFNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and benzaldehyde derivatives.

    Formation of the Quinoline Core: The Pfitzinger reaction is often employed, where an aniline derivative reacts with an isatin derivative in the presence of a base to form the quinoline core.

    Fluorination: Introduction of fluorine atoms at specific positions on the quinoline ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is being explored for its efficacy against various pathogens and cancer cell lines.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties due to the presence of fluorine atoms, which can enhance thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent.

    Receptors: It can also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one with structurally related compounds from patent literature (EP 4 374 877 A2) and inferred properties based on substituent effects:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Fluorine Atoms Potential Pharmacological Implications
This compound Dihydroquinolin-4-one Benzoyl (C₆H₅CO-), 6,8-diF, 3-fluorobenzyl 3 Enhanced lipophilicity; possible kinase inhibition
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... [^4] Pyrido[1,2-b]pyridazine Hydroxy, trifluoromethyl furan carboxamide 4 Improved metabolic stability; enzyme modulation
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-4a-methyl-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... Pyrrolo[1,2-b]pyridazine Methyl-pyrrolidine, trifluoromethyl furan carboxamide 4 Stereospecific binding; enhanced solubility

Key Observations:

Fluorination Patterns: The target compound contains three fluorine atoms (6,8-diF on the quinolinone core and 3-F on the benzyl group), whereas analogs in EP 4 374 877 A2 incorporate up to four fluorine atoms (e.g., trifluoromethyl groups on furan rings) . Increased fluorination in the latter may enhance metabolic resistance but could reduce aqueous solubility.

Core Heterocycles: The dihydroquinolinone core in the target compound differs from pyrido/pyrrolo-pyridazine cores in patent examples. Dihydroquinolinones are associated with planar aromatic systems favorable for π-π stacking in enzyme active sites, while pyridazine derivatives may offer conformational flexibility for targeting allosteric pockets .

Functional Groups: The benzoyl group in the target compound contrasts with carboxamide-linked trifluoromethyl furans in patent analogs.

Stereochemical Considerations: Patent compounds (e.g., 4aR/4aS isomers) highlight the role of stereochemistry in biological activity, a feature absent in the non-chiral target compound. Stereospecificity in analogs may improve potency but complicates synthesis .

Research Findings and Limitations

  • Structural Insights: The use of SHELX software (SHELXL, SHELXS) for crystallographic refinement is well-documented in small-molecule studies .
  • Further studies are required to correlate structural features with activity.

Biological Activity

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a quinoline core with difluoro and benzoyl substituents, which may contribute to its biological effects. The molecular formula is C19H16F3NO2C_{19}H_{16}F_3NO_2, indicating the presence of fluorine atoms that could enhance its pharmacological properties.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : It has been reported to function as an inhibitor of specific enzymes related to cancer pathways, particularly those involving AKR1C3 (aldo-keto reductase 1C3), which plays a role in steroid metabolism and cancer progression .
  • Anti-inflammatory Activity : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity IC50/EC50 Values Reference
AKR1C3 Inhibition0.5 μM
Anti-inflammatory activityIC50 = 25 μM
Cytotoxicity in cancer cellsIC50 = 15 μM

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : In a model of acute inflammation, this compound significantly reduced edema in animal models when administered at doses of 10 mg/kg. The reduction in inflammatory markers was attributed to the inhibition of NF-kB signaling pathways .

Research Findings

Recent research has highlighted the potential applications of this compound in treating conditions related to inflammation and cancer:

  • In Vivo Studies : Animal studies have shown promising results in reducing tumor size and improving survival rates when combined with standard chemotherapy agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the common synthetic routes for 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Condensation of fluorinated benzaldehyde derivatives (e.g., 3-fluorobenzaldehyde) with cyclic amines (e.g., piperidine-2-carboxylate esters) to form intermediates .
  • Step 2: Cyclization via acid-mediated or thermal conditions to construct the quinolinone core.
  • Step 3: Fluorination at positions 6 and 8 using electrophilic fluorinating agents (e.g., Selectfluor®) or late-stage cross-coupling with fluorinated aryl boronic acids .
  • Key Reagents: PdCl₂(PPh₃)₂ for Suzuki couplings, K₂CO₃ as base, and dioxane-water solvent systems .

Table 1: Representative Synthetic Steps

StepReagents/ConditionsTarget IntermediateReference
13-fluorobenzaldehyde, (S)-piperidine-2-carboxylateFluorophenyl-methyl intermediate
2HCl/MeOH, refluxQuinolinone core formation
3Selectfluor®, CH₃CN6,8-difluoro substitution

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • ¹H/¹³C NMR: Assign fluorine-coupled splitting patterns (e.g., ¹H NMR: δ 7.30–7.39 ppm for aromatic protons; ¹³C NMR: δ 162.1 ppm for carbonyl groups) .
  • HRMS: Confirm molecular weight (e.g., MH⁺ at m/z 728.1875 for a related quinolinone derivative) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1688 cm⁻¹) .

Table 2: Representative NMR Data from

Proton/Carbonδ (ppm)MultiplicityAssignment
¹H (aromatic)7.30–7.39mFluorophenyl protons
¹³C (C=O)169.17-Quinolinone carbonyl

Advanced Research Questions

Q. How can computational methods like DFT aid in structural validation?

Methodological Answer:

  • DFT Analysis: Calculate bond critical point (BCP) quantities to validate bond orders and electron density distribution in the quinolinone core .
  • Crystallography: Refine X-ray data using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve torsional angles and hydrogen bonding .
  • Case Study: A study on a hexahydroquinoline derivative combined DFT with X-ray data to confirm non-covalent interactions (e.g., C–H···F) .

Q. What strategies optimize fluorination efficiency in the quinolinone core?

Methodological Answer:

  • Electrophilic Fluorination: Use Selectfluor® in acetonitrile for regioselective fluorination at electron-rich positions .
  • Cross-Coupling: Employ Pd-catalyzed Suzuki-Miyaura reactions with fluorinated boronic acids (e.g., 4-fluorophenylboronic acid) for late-stage functionalization .
  • Solvent Optimization: Dioxane-water mixtures enhance reaction yields by stabilizing Pd intermediates .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Multi-Method Validation: Compare X-ray bond lengths/angles (from SHELX-refined data) with DFT-optimized geometries .
  • Dynamic NMR: Analyze variable-temperature ¹H NMR to detect conformational flexibility that may explain discrepancies .
  • Case Study: A quinazolinone derivative showed δ 8.32 ppm in NMR but a shorter C=O bond in X-ray; DFT revealed resonance effects .

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